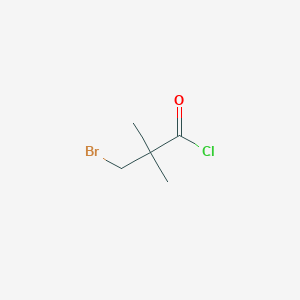

3-Bromo-2,2-dimethylpropanoyl chloride

Description

Overview of Acyl Halides as Activated Carboxylic Acid Derivatives in Synthetic Chemistry

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen atom (-X). wikipedia.orgteachy.ai The general formula for an acyl halide is RCOX, where R is an alkyl or aryl group, and X is a halogen, most commonly chlorine or bromine. wikipedia.orgteachy.ai Acyl chlorides are the most frequently used members of this class in organic synthesis. wikipedia.org

These compounds are considered "activated" carboxylic acid derivatives due to the high reactivity of the acyl group. teachy.ai The presence of the electron-withdrawing halogen atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. fiveable.meteachy.ai This enhanced reactivity allows acyl halides to serve as potent acylating agents, readily participating in nucleophilic acyl substitution reactions. fiveable.mebritannica.com They react with a wide range of nucleophiles, including water to form carboxylic acids, alcohols to produce esters, and ammonia (B1221849) or amines to yield amides. britannica.comlibretexts.org This versatility makes them fundamental intermediates in the synthesis of numerous organic compounds. teachy.ai

The conversion of a carboxylic acid to an acyl halide is a common strategy to facilitate reactions that are otherwise difficult to achieve with the less reactive parent acid. orgoreview.com Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride are typically used to synthesize acyl chlorides from carboxylic acids, while phosphorus tribromide (PBr₃) is used for acyl bromides. libretexts.orgorgoreview.com

Historical Context and Evolution of Research Involving Halogenated Acyl Chlorides

The development of acyl chlorides as synthetic reagents was a significant step in the history of organic chemistry, enhancing the ability of chemists to form new carbon-heteroatom bonds. The discovery that carboxylic acids could be converted into these more reactive derivatives opened up new pathways for synthesis. fiveable.me Initially, reagents like phosphorus chlorides were used for these transformations. The introduction of milder and more selective reagents like thionyl chloride and oxalyl chloride marked a major advancement, allowing for the synthesis of acyl chlorides in the presence of other sensitive functional groups. wikipedia.org

Research into halogenated acyl chlorides, which contain a halogen atom on the alkyl or aryl backbone in addition to the acyl chloride function, expanded the synthetic utility of this class of compounds. These bifunctional molecules allow for orthogonal reactivity, where the acyl chloride can react with a nucleophile under one set of conditions, while the other halogen atom can participate in a different type of reaction, such as a nucleophilic substitution or a coupling reaction. This dual functionality is particularly valuable in the synthesis of complex molecules, such as pharmaceuticals and polymers, where precise control over the introduction of different functional groups is essential. The evolution of organometallic chemistry, particularly cross-coupling reactions, has further increased the importance of halogenated intermediates, including acyl chlorides, in modern organic synthesis.

Articulation of the Research Landscape for 3-Bromo-2,2-dimethylpropanoyl chloride as a Versatile Synthetic Intermediate

This compound, also known as 3-bromo pivaloyl chloride, is a specialized halogenated acyl chloride that serves as a versatile synthetic intermediate. Its neopentyl framework, characterized by the gem-dimethyl group adjacent to the carbonyl, imparts significant steric hindrance. This structural feature influences its reactivity and the stability of the molecules derived from it.

The primary utility of this compound lies in its bifunctional nature. The acyl chloride group provides a reactive handle for acylation reactions, enabling the introduction of the 3-bromo-2,2-dimethylpropanoyl moiety into various substrates. google.com For instance, it can be used to synthesize esters, amides, and ketones through reactions with alcohols, amines, and organometallic reagents, respectively.

Simultaneously, the bromine atom at the 3-position acts as a leaving group in nucleophilic substitution reactions or as a handle for organometallic cross-coupling reactions. This allows for the subsequent modification of the molecule after the initial acylation step. This dual reactivity makes it a valuable building block for creating complex target molecules in a controlled, stepwise fashion. Research has shown its application as an important acylation reagent and an intermediate in the synthesis of medical and pesticide products. google.com For example, it is a precursor in the synthesis of some herbicides. google.com The compound's unique structure allows for the construction of molecules with a sterically demanding neopentyl core, which can be beneficial for tuning the biological activity or physical properties of the final product.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2941-17-5 |

| Molecular Formula | C₅H₈BrClO |

| Molecular Weight | 199.47 g/mol |

| Boiling Point | 182.1°C |

| Density | 1.501 g/cm³ |

| Refractive Index | 1.48 |

| Flash Point | 63.9°C |

This data is compiled from multiple sources. echemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSKAZARRBXDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297429 | |

| Record name | 3-bromo-2,2-dimethylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-17-5 | |

| Record name | NSC115938 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2,2-dimethylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 Bromo 2,2 Dimethylpropanoyl Chloride

Established Laboratory-Scale Synthetic Routes

The synthesis of 3-Bromo-2,2-dimethylpropanoyl chloride is predominantly accomplished through well-established methods originating from its carboxylic acid precursor.

Derivatization from 3-Bromo-2,2-dimethylpropanoic Acid

The most common and direct route for preparing this compound involves the conversion of the carboxyl group of 3-Bromo-2,2-dimethylpropanoic acid into an acyl chloride. This transformation is typically achieved using standard chlorinating agents.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂): This reagent is widely used for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification. Often, the reaction is performed neat or in an inert solvent like carbon tetrachloride. orgsyn.org A general procedure involves heating the carboxylic acid with an excess of thionyl chloride. orgsyn.org

Oxalyl chloride ((COCl)₂): This is another effective reagent that converts carboxylic acids to acyl chlorides under mild conditions. The byproducts, carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates an easy work-up. This reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.com

Phosphorus pentachloride (PCl₅): This strong chlorinating agent can also be used. However, the solid nature of the reagent and the solid byproduct (phosphoryl chloride, POCl₃) can sometimes make the reaction work-up more complex compared to using thionyl chloride or oxalyl chloride.

The general reaction scheme is as follows: C₅H₉BrO₂ + Chlorinating Agent → C₅H₈BrClO + Byproducts

Alternative Precursor-Based Synthesis Approaches

While the derivatization from 3-Bromo-2,2-dimethylpropanoic acid is the principal synthetic strategy, other theoretical pathways could be envisioned starting from different precursors. However, literature primarily documents the acid chloride formation from the corresponding carboxylic acid as the most practical and established laboratory method. orgsyn.org Syntheses starting from alternative materials, such as the direct halogenation and carbonylation of a suitable hydrocarbon backbone, are not commonly reported for this specific compound and remain less practical for standard laboratory-scale preparation.

Optimization Strategies for Enhanced Yields and Purity in Academic Settings

To maximize the yield and purity of this compound, careful control over catalytic systems, reagent quantities, and the reaction environment is crucial.

Influence of Catalytic Systems and Reagent Stoichiometry

The efficiency of the conversion of 3-Bromo-2,2-dimethylpropanoic acid to its acyl chloride is highly dependent on the choice of catalyst and the molar ratios of the reactants.

Catalytic Systems: In reactions utilizing oxalyl chloride or thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction rate. chemicalbook.com The DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and serves as the active catalytic species in the cycle. For related bromination and acyl chloride formation reactions, a catalytic amount of hydrogen bromide has also been used to initiate the process. orgsyn.org

Reagent Stoichiometry: Typically, an excess of the chlorinating agent is used. For instance, using multiple equivalents of thionyl chloride ensures the complete conversion of the carboxylic acid. orgsyn.org This stoichiometric excess also helps to remove any traces of water from the reaction medium, which could otherwise hydrolyze the product back to the carboxylic acid. Maintaining an anhydrous environment is critical for achieving high yields.

Table 1: Influence of Reagents and Catalysts

| Reagent/Catalyst | Role in Synthesis | Typical Stoichiometry | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Excess (e.g., 2-4 eq.) | Byproducts (SO₂, HCl) are gaseous, simplifying purification. orgsyn.org |

| Oxalyl Chloride ((COCl)₂) | Chlorinating Agent | Slight Excess (e.g., 1.2-1.5 eq.) | Used for mild reaction conditions; byproducts are gaseous. chemicalbook.com |

| N,N-Dimethylformamide (DMF) | Catalyst | Catalytic amount | Forms a Vilsmeier reagent, accelerating the reaction with oxalyl or thionyl chloride. chemicalbook.com |

Elucidation of Reaction Mechanisms Involving 3 Bromo 2,2 Dimethylpropanoyl Chloride

Nucleophilic Acyl Substitution Pathways

3-Bromo-2,2-dimethylpropanoyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution. The high electrophilicity of its carbonyl carbon, enhanced by the inductive effect of the adjacent chlorine atom, makes it a prime target for nucleophilic attack. These reactions generally proceed via a tetrahedral intermediate.

The hydrolysis of this compound with water is a direct nucleophilic acyl substitution reaction that yields 3-bromo-2,2-dimethylpropanoic acid. mnstate.edulibretexts.org This process is typically rapid and exothermic.

The mechanism involves two primary steps:

Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate where the oxygen from the water molecule is positively charged and the original carbonyl oxygen is negatively charged. mnstate.edu

Elimination and Deprotonation: The tetrahedral intermediate is unstable. The carbonyl double bond reforms as the chloride ion, a good leaving group, is expelled. This results in a protonated carboxylic acid. A nearby water molecule then acts as a base, deprotonating the oxonium ion to yield the final product, 3-bromo-2,2-dimethylpropanoic acid, and a hydronium ion. gauthmath.com

| Reaction Stage | Description |

| Reactants | This compound, Water |

| Nucleophile | Water (H₂O) |

| Intermediate | Tetrahedral Oxonium Intermediate |

| Leaving Group | Chloride Ion (Cl⁻) |

| Product | 3-bromo-2,2-dimethylpropanoic acid |

The reaction of this compound with ammonia (B1221849), a primary amine, or a secondary amine results in the formation of a corresponding amide. youtube.com This reaction, known as aminolysis, requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.org

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. youtube.comyoutube.com

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. youtube.comyoutube.com

Deprotonation: The second molecule of the amine acts as a base, removing a proton from the nitrogen atom to yield the neutral amide product and an ammonium (B1175870) chloride salt. youtube.comyoutube.com

| Reaction Stage | Description |

| Reactants | This compound, Amine (e.g., R-NH₂) |

| Nucleophile | Amine |

| Intermediate | Tetrahedral Zwitterionic Intermediate |

| Leaving Group | Chloride Ion (Cl⁻) |

| Product | N-substituted-3-bromo-2,2-dimethylpropanamide |

Esterification occurs when this compound reacts with an alcohol, a process termed alcoholysis. This reaction is an efficient method for synthesizing esters and is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl produced. researchgate.net

The mechanism is analogous to hydrolysis and aminolysis:

Nucleophilic Attack: The alcohol's oxygen atom attacks the carbonyl carbon, forming a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, ejecting the chloride ion and reforming the carbonyl group to create a protonated ester.

Deprotonation: The base (e.g., pyridine) removes the proton from the oxygen atom, yielding the final ester product.

| Reaction Stage | Description |

| Reactants | This compound, Alcohol (R-OH) |

| Nucleophile | Alcohol |

| Intermediate | Tetrahedral Oxonium Intermediate |

| Leaving Group | Chloride Ion (Cl⁻) |

| Product | Alkyl 3-bromo-2,2-dimethylpropanoate |

This compound can react with a carboxylate salt or a carboxylic acid (typically in the presence of a base like pyridine) to form a mixed or symmetric anhydride (B1165640). nih.govmasterorganicchemistry.com This is a standard method for preparing acid anhydrides. libretexts.org

The reaction mechanism involves:

Nucleophilic Attack: The oxygen atom of the carboxylate anion attacks the carbonyl carbon of the acyl chloride. libretexts.org

Chloride Elimination: A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion to form the acid anhydride. masterorganicchemistry.com

| Reaction Stage | Description |

| Reactants | This compound, Carboxylate (R-COO⁻) |

| Nucleophile | Carboxylate |

| Intermediate | Tetrahedral Intermediate |

| Leaving Group | Chloride Ion (Cl⁻) |

| Product | 3-bromo-2,2-dimethylpropanoic anhydride (if reacting with its own carboxylate) or a mixed anhydride |

Radical-Mediated Transformations

Beyond its role in nucleophilic substitution, this compound can serve as a precursor for acyl radicals under specific conditions.

Visible-light photoredox catalysis provides a mild and efficient method for generating acyl radicals from acyl chlorides. mdpi.comnih.gov This process utilizes a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) event.

The general mechanism for the generation of the 3-bromo-2,2-dimethylpropanoyl radical is:

Photoexcitation: A photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) is a potent reductant and can transfer a single electron to the this compound molecule. mdpi.com

Radical Formation: The resulting radical anion is unstable and rapidly fragments, cleaving the carbon-chlorine bond to produce the 3-bromo-2,2-dimethylpropanoyl radical and a chloride anion. mdpi.comresearchgate.net

These highly reactive acyl radicals can then participate in a variety of subsequent synthetic transformations, such as Giese-type additions to alkenes or Minisci-type acylations. nih.gov

| Process | Description |

| Initiation | Visible light excites a photocatalyst (e.g., an Iridium or Ruthenium complex). mdpi.com |

| Key Step | Single-Electron Transfer (SET) from the excited photocatalyst to the acyl chloride. nih.gov |

| Intermediate Species | Acyl chloride radical anion. |

| Product | 3-bromo-2,2-dimethylpropanoyl radical and a chloride anion. |

Interception of Acyl Radicals with Various Substrates

The generation of acyl radicals from precursors like this compound opens up a variety of synthetic transformations. These reactive intermediates can be intercepted by a range of substrates, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The interception of acyl radicals is a key step in many modern synthetic methodologies, often facilitated by visible-light photoredox catalysis which allows for their generation under mild conditions. nih.gov

Acyl radicals, being nucleophilic in nature, readily participate in Giese-type additions to activated alkenes. nih.gov For instance, an acyl radical generated from a suitable precursor can add to an electron-deficient olefin to form a new carbon-centered radical. This new radical can then be further functionalized, propagating a reaction cascade. Another significant application is in the Minisci-type acylation of heteroarenes, providing a direct method for the introduction of acyl groups onto heteroaromatic systems. nih.gov

The generation of the acyl radical from this compound itself is not directly detailed in the provided search results. However, analogous transformations from other acyl precursors like aldehydes, α-ketoacids, and other carboxylic acid derivatives are well-documented. nih.gov These methods typically involve a single electron transfer (SET) process initiated by a photocatalyst. For example, a photoexcited catalyst can abstract a hydrogen atom from an aldehyde to form an acyl radical. nih.govresearchgate.net It is plausible that a similar SET reduction of the acyl chloride could lead to the formation of the corresponding acyl radical and a chloride ion.

Once formed, the 3-bromo-2,2-dimethylpropanoyl radical can be trapped by various radical acceptors. The efficiency and outcome of these reactions are influenced by the nature of the substrate and the reaction conditions.

Table 1: Potential Substrates for Interception of Acyl Radicals

| Substrate Type | Reaction Type | Potential Product |

| Electron-deficient Alkenes | Giese-type Addition | β-functionalized ketones |

| Heteroarenes | Minisci-type Acylation | Acylated heteroarenes |

| Alkynes | Acyl-alkyne cyclization | Substituted furans or pyrans |

| Isocyanides | Acyl-cyanation | α-ketoamides |

Reactivity of the Bromine Substituent and Associated Mechanisms

The bromine atom on the this compound molecule introduces another site of reactivity, primarily involving the carbon-bromine bond.

The carbon atom attached to the bromine is a primary carbon. Generally, primary alkyl halides are expected to undergo nucleophilic substitution via an Sₙ2 mechanism. savemyexams.commsu.edu This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the backside, simultaneously displacing the bromide leaving group. masterorganicchemistry.com However, the structure of this compound presents significant steric hindrance due to the bulky tert-butyl-like group (the 2,2-dimethylpropanoyl chloride moiety) adjacent to the brominated carbon. This steric bulk would significantly hinder the backside attack required for an Sₙ2 reaction, making this pathway less favorable. quora.com

On the other hand, an Sₙ1 reaction, which proceeds through a carbocation intermediate, is also unlikely. savemyexams.com The formation of a primary carbocation upon departure of the bromide ion would be highly unstable and energetically unfavorable. masterorganicchemistry.compearson.comkhanacademy.org While carbocation rearrangements can sometimes lead to more stable carbocations, in this case, a hydride shift would still result in a relatively unstable secondary carbocation. Therefore, nucleophilic substitution at the brominated carbon of this compound is expected to be slow, regardless of the specific mechanism.

Table 3: Factors Influencing Sₙ1 vs. Sₙ2 Reactivity at the Brominated Carbon

| Factor | Sₙ1 Implication | Sₙ2 Implication |

| Substrate Structure | Primary alkyl halide (unfavorable for carbocation formation) | Sterically hindered (unfavorable for backside attack) |

| Carbocation Stability | Primary carbocation is highly unstable | Not applicable |

| Steric Hindrance | Not a primary factor for the rate-determining step | High steric hindrance disfavors the reaction |

While not directly found in the search results for this specific molecule, oxidative addition is a fundamental step in many transition metal-catalyzed cross-coupling reactions involving alkyl halides. In such a process, a low-valent metal complex inserts into the carbon-bromine bond, leading to a higher-valent metal species. This "activates" the alkyl group for subsequent reactions, such as coupling with another organic fragment, which would then be followed by reductive elimination to regenerate the catalyst and form the final product.

The kinetics and mechanism of oxidative addition are influenced by factors such as the nature of the metal, its ligands, and the structure of the organic halide. For instance, in rhodium-catalyzed reactions, the oxidative addition of C-Cl bonds has been studied, and the reaction rates are dependent on the C-Cl bond dissociation energy. nih.govresearchgate.net It is plausible that this compound could participate in such reactions, with the C-Br bond undergoing oxidative addition to a suitable metal catalyst.

The carbon-bromine bond can also undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by heat, light, or a radical initiator. lumenlearning.comlibretexts.org The resulting 2,2-dimethyl-3-propanoyl chloride radical could then participate in various radical chain reactions.

A common reaction involving alkyl bromides is radical halogenation, though this is typically the introduction of a halogen. In the context of this compound, the C-Br bond could be cleaved to initiate other radical processes. For example, in the presence of a radical initiator and a suitable hydrogen donor, the bromine atom could be abstracted to form the corresponding alkane. Alternatively, the radical could add to an alkene or alkyne, propagating a radical chain. The stability of the radical intermediate plays a crucial role in these reactions. lumenlearning.com

Advanced Applications of 3 Bromo 2,2 Dimethylpropanoyl Chloride in Complex Organic Synthesis

Utility as an Acylating Reagent in the Construction of Diverse Organic Scaffolds

The primary role of 3-bromo-2,2-dimethylpropanoyl chloride in many synthetic sequences is to act as an acylating agent. The acyl chloride moiety readily reacts with a variety of nucleophiles to introduce the 3-bromo-2,2-dimethylpropanoyl group. This initial acylation is often the first step in a longer synthetic route, where the incorporated bromine atom serves as a handle for subsequent functionalization.

Synthesis of Ketones via Acyl Cross-Coupling Reactions

The synthesis of ketones is a fundamental transformation in organic chemistry, and this compound can be effectively employed in various acyl cross-coupling reactions to achieve this. These reactions involve the palladium-catalyzed coupling of the acyl chloride with organometallic reagents, leading to the formation of a new carbon-carbon bond and the desired ketone.

One of the most powerful of these methods is the Stille cross-coupling reaction, which pairs the acyl chloride with an organotin reagent. wikipedia.orglibretexts.orgthermofisher.com The reaction is valued for its tolerance of a wide array of functional groups. thermofisher.com The general transformation can be represented as follows:

R-Sn(Alkyl)₃ + this compound → R-CO-CH₂-C(CH₃)₂-Br

While the Stille reaction is highly effective, other palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (with organoboron reagents) and Negishi coupling (with organozinc reagents), can also be utilized for the synthesis of ketones from acyl chlorides. organic-chemistry.org These methods provide alternative pathways that may be advantageous depending on the specific substrate and desired functional group compatibility.

| Cross-Coupling Reaction | Organometallic Reagent | Typical Catalyst | Product Type |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd(0) complex | Brominated Ketone |

| Suzuki Coupling | Organoboronic acid (R-B(OH)₂) | Pd(0) complex | Brominated Ketone |

| Negishi Coupling | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | Brominated Ketone |

The resulting brominated ketones are valuable intermediates, as the bromine atom can be further manipulated to introduce additional complexity into the molecule.

Formation of Functionalized Amides and Esters

The high reactivity of the acyl chloride in this compound makes it an excellent reagent for the synthesis of amides and esters. The reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, proceeds readily to form the corresponding amide. organic-chemistry.org Similarly, esterification can be achieved by reacting the acyl chloride with an alcohol. sigmaaldrich.com

The synthesis of these functionalized amides and esters is often straightforward, and the products retain the bromo-neopentyl functionality. This allows for a two-stage diversification strategy: first, a variety of amines or alcohols can be used to generate a library of amides or esters, and second, the bromine atom on these products can be displaced by a range of nucleophiles (e.g., thiols, azides, secondary amines) to introduce further diversity. organic-chemistry.org This approach is particularly useful in the construction of compound libraries for drug discovery and materials science. nih.gov

Incorporation into Heterocyclic Ring Systems

The bifunctional character of this compound is particularly advantageous in the synthesis of heterocyclic compounds. The acyl chloride can be used to tether the molecule to a suitable substrate, after which the bromine atom can participate in an intramolecular cyclization to form the heterocyclic ring.

Precursor for Azetidinones and β-Lactam Structures

The β-lactam (2-azetidinone) ring is a core structural feature of many important antibiotics, including penicillins and cephalosporins. derpharmachemica.comnih.gov The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for the construction of β-lactams. wikipedia.orgorganic-chemistry.orgnih.govnih.gov In this reaction, the ketene is typically generated in situ from an acyl chloride by treatment with a tertiary amine. nih.gov

This compound can serve as a precursor to the corresponding ketene, which can then react with a variety of imines to produce 3-bromo-3,3-dimethyl-azetidin-2-ones. The general scheme for this transformation is as follows:

This compound + R'-N=CHR'' → 3-Bromo-3,3-dimethyl-1-(R')-4-(R'')-azetidin-2-one

The resulting brominated β-lactams can be further functionalized at the bromine position, offering a route to a diverse range of substituted azetidinones.

Role in the Synthesis of Quinolines and Pyridines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can also be employed in the synthesis of certain heterocyclic systems. researchgate.netijpcbs.comorganic-chemistry.org A variation of this reaction can be used to synthesize quinolines from anilides. rsc.org This transformation involves the reaction of an anilide with a Vilsmeier reagent, which can be generated from an acyl chloride and a tertiary amide like N,N-dimethylformamide (DMF). ijpcbs.com

While less common, it is conceivable that this compound could be used in a Vilsmeier-Haack type reaction to construct substituted quinoline (B57606) or pyridine frameworks. The reaction of an appropriate anilide with a Vilsmeier reagent derived from this compound could, in principle, lead to the formation of a 2-chloro-3-(1-bromo-2,2-dimethylpropyl)quinoline. Further transformations could then be carried out on this substituted quinoline.

Contribution to Diversification and Derivatization Strategies

The dual functionality of this compound makes it an ideal reagent for diversification and derivatization strategies, particularly in the context of combinatorial chemistry and late-stage functionalization in drug discovery. nih.govuomustansiriyah.edu.iqnih.gov The acyl chloride provides a reactive handle for attaching the 3-bromo-2,2-dimethylpropanoyl moiety to a core scaffold, while the bromine atom serves as a point for subsequent diversification.

This "attach-and-modify" strategy allows for the rapid generation of a library of analogs from a common intermediate. A core molecule with a suitable nucleophilic group (e.g., an amine or alcohol) can be acylated with this compound. The resulting brominated intermediate can then be subjected to a variety of reactions to introduce a wide range of functional groups.

| Derivatization Reaction | Reagent/Catalyst | Functional Group Introduced |

| Nucleophilic Substitution | Amines, Thiols, Azides | Amino, Thio, Azido groups |

| Suzuki Coupling | Boronic Acids/Palladium Catalyst | Aryl/Vinyl groups |

| Sonogashira Coupling | Terminal Alkynes/Palladium-Copper Catalyst | Alkynyl groups |

| Heck Coupling | Alkenes/Palladium Catalyst | Alkenyl groups |

This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) and for optimizing the properties of lead compounds. nih.gov The ability to introduce a diverse set of substituents in the final steps of a synthesis is a key advantage of late-stage functionalization. nih.gov

Ligand Synthesis and Modulation of Biological Systems

The precise architecture of this compound makes it a valuable reagent in the synthesis of custom ligands designed to interact with biological targets. The acyl chloride functional group provides a reactive handle for forming amide or ester linkages, while the bromo-dimethylpropyl moiety offers a specific steric and electronic profile that can be crucial for binding affinity and selectivity.

A significant research application involves the development of radiolabeled ligands for medical imaging and diagnostics. In an effort to create a nonsteroidal imaging agent specific to the androgen receptor (AR), which is overexpressed in most prostate cancers, researchers synthesized (+/-)-3-[76Br]bromo-hydroxyflutamide. nih.gov This compound is an analog of hydroxyflutamide, the active metabolite of the antiandrogen drug flutamide. nih.gov The synthesis utilized a brominated precursor to introduce the radioisotope. nih.gov Notably, the resulting compound, (+/-)-3-Bromo-hydroxyflutamide, demonstrated a significantly higher binding affinity for androgen receptors compared to its non-brominated parent compound, hydroxyflutamide. nih.gov Although the radiolabeled version showed limited potential as a PET imaging agent due to rapid metabolic debromination in vivo, the study underscores the role of such brominated building blocks in creating ligands with enhanced receptor affinity, a critical aspect of modulating biological systems. nih.gov

Building Block in Pharmaceutical and Agrochemical Synthesis

This compound is a versatile building block used in the synthesis of a wide array of compounds for the pharmaceutical and agrochemical sectors. echemi.com Its bifunctional nature—a reactive acyl chloride and a modifiable alkyl bromide—allows for sequential or divergent synthetic strategies to produce complex target molecules.

Key Applications in Synthesis

| Sector | Application | Role of the Compound |

| Pharmaceutical | Synthesis of Active Pharmaceutical Ingredients (APIs) and intermediates. echemi.com | Introduces the acyl group and provides a scaffold for further functionalization. echemi.com |

| Agrochemical | Synthesis of herbicides, insecticides, and fungicides. echemi.com | Acts as a key intermediate in forming the molecular backbone of crop protection agents. echemi.com |

In the pharmaceutical industry, the compound is employed to create molecules containing acyl groups, which are prevalent in pharmacologically active agents. echemi.com Its utility extends to being an important intermediate in the multi-step production of APIs. echemi.com

In the agrochemical field, it serves as a foundational component for manufacturing pesticides that are essential for crop protection and pest management. echemi.com The incorporation of the 3-bromo-2,2-dimethylpropanoyl unit can influence the biological activity and physical properties of the final agrochemical product. The broader family of pivaloyl chlorides, to which this compound belongs, is recognized for its role in producing insecticides and herbicides. atamanchemicals.com

Application in Material Science for Specialty Chemicals

The structural characteristics of this compound lend themselves to applications in material science for the creation of specialty chemicals and polymers with specific properties. echemi.com The neopentyl group can impart thermal stability and solubility in organic media, while the bromine atom can serve as a reactive site for polymerization or as a source of flame-retardant properties.

Organofluorine and organohalogen compounds are frequently used as building blocks for high-performance materials like fluoropolymers, valued for their chemical resistance and thermal stability. mdpi.com Similarly, this compound can be used to synthesize specialized monomers. For instance, it can be reacted with a suitable diol to form a polyester (B1180765) precursor, or its bromine atom can be converted to other functional groups suitable for polymerization reactions. Research into the synthesis of bromo-substituted acrylates and their subsequent copolymerization with monomers like styrene (B11656) highlights a general strategy where halogenated compounds are used to modify the properties of polymers. chemrxiv.org This suggests that this compound is a candidate for developing materials such as specialized polymers, resins, or coatings with tailored characteristics. echemi.com

Exploration in New Reaction Development and Methodologies

This compound is a valuable tool in chemical research for the exploration of new reactions and the development of novel synthetic routes. echemi.com Its distinct reactivity allows chemists to investigate complex reaction mechanisms and devise new ways to construct molecules. The compound can participate in a variety of chemical transformations, including acylation, nucleophilic substitution, and coupling reactions. echemi.com

One area of exploration is its use in multi-step synthetic pathways. For example, the related compound 3-bromopropionyl chloride has been used in the esterification of 3-methyl-3-hydroxymethyloxetane, followed by a rearrangement to create bridged ortho esters. researchgate.net These ortho esters are versatile intermediates, demonstrating how bromo-acyl chlorides can be employed in complex synthetic sequences to generate valuable molecular building blocks. researchgate.net

Furthermore, the behavior of similar structures in fundamental organic reactions provides insight into the potential of this compound. The reaction of 2,2-dimethylpropanoyl chloride (pivaloyl chloride) with benzene (B151609) in Friedel-Crafts acylation is known to be complex. chegg.com Instead of yielding only the expected product, it can lead to rearranged products due to the formation of carbocation intermediates, providing a rich area for mechanistic study. chegg.com Such investigations into reaction pathways and the influence of sterically demanding, functionalized reagents are crucial for advancing synthetic methodologies. The compound's use in laboratory settings is explicitly aimed at discovering new chemical reactions and refining synthetic routes for important target compounds. echemi.com

Computational and Theoretical Studies on 3 Bromo 2,2 Dimethylpropanoyl Chloride and Analogous Systems

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the determination of activation energies. nih.govresearchgate.net While specific studies on 3-Bromo-2,2-dimethylpropanoyl chloride are not extensively documented in the literature, the reaction pathways of analogous acyl chlorides and related bromoalkanes have been investigated, providing a framework for understanding its likely chemical behavior.

One of the primary reactions of acyl chlorides is hydrolysis. For analogous systems like acylals, acid-catalyzed hydrolysis has been shown to proceed via different mechanisms depending on the reaction conditions. documentsdelivered.com In dilute acids, an AAc-2 mechanism, involving a bimolecular attack of water on the protonated acylal, is common. However, in more concentrated acids, a shift to a mechanism analogous to AAl-1 ester hydrolysis can occur, which involves the formation of a carbocation intermediate. documentsdelivered.com For this compound, quantum chemical calculations could elucidate the preferred pathway for hydrolysis. It is plausible that, similar to other acyl chlorides, the reaction would proceed through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the carbonyl carbon. The transition state for this step would be characterized by the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-chlorine bond.

Computational methods, such as the Artificial Force Induced Reaction (AFIR) method, have been successfully used to explore complex reaction pathways and predict products. nih.gov Applying such methods to the reactions of this compound with various nucleophiles could systematically uncover possible reaction channels and their associated transition state energies. For instance, in reactions with amines or alcohols, these calculations could predict the activation barriers for the formation of amides and esters, respectively.

A theoretical investigation into the SN1 reaction of 1-bromo-2,3-dimethylpropane provides a relevant comparison for the bromo- functionality in this compound. researchgate.net Such studies calculate the energy of each step in the reaction mechanism and determine the structure of the transition state, confirming the stability of the resulting carbocation. researchgate.net Similar calculations for this compound could assess the feasibility of reactions involving the cleavage of the C-Br bond.

Below is a hypothetical data table illustrating the kind of information that could be obtained from quantum chemical calculations for the hydrolysis of this compound, based on common findings for similar reactions.

| Reaction Step | Intermediate/Transition State | Calculated Activation Energy (ΔG‡) in kcal/mol |

| Nucleophilic Attack by H₂O | Tetrahedral Intermediate Transition State | 15-25 |

| Chloride Ion Departure | Acylium Ion Formation | 5-10 |

| Proton Transfer | Final Product Formation | Low Barrier |

Note: The data in this table is illustrative and based on typical values for acyl chloride hydrolysis; it is not from a specific study on this compound.

Density Functional Theory (DFT) Investigations into Mechanistic Aspects

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for investigating the mechanistic details of organic reactions. mdpi.comresearchgate.net DFT studies on related systems can provide significant insights into the probable reaction mechanisms of this compound.

The hydrolysis of esters, a reaction class analogous to the hydrolysis of acyl chlorides, has been studied using DFT. These studies reveal a multi-step mechanism involving: (i) nucleophilic attack to form a tetrahedral intermediate, (ii) formation of an acyl-enzyme complex (in enzymatic reactions) or acylium ion, (iii) a subsequent nucleophilic attack by water, and (iv) release of the final product. nih.gov A DFT investigation of this compound's hydrolysis would likely reveal a similar stepwise process.

DFT calculations are also valuable for understanding the role of solvents and catalysts. For example, in the Suzuki-Miyaura reactions of substituted pyridazinones, DFT modeling has been used to elucidate the role of the solvent (DMF) in hydrodebromination side reactions. mdpi.com Similarly, for reactions involving this compound, DFT could model the explicit interactions with solvent molecules and catalysts to understand their influence on the reaction mechanism and selectivity.

Furthermore, DFT has been employed to study the reaction mechanisms of other organobromine compounds. For instance, the OH-initiated gas-phase reactions of 3-chloro-2-methyl-1-propene were investigated using the M06-2X hybrid density functional, providing detailed energy profiles and thermochemistry for various reaction channels. researchgate.net A similar DFT approach for this compound could predict its atmospheric degradation pathways and reaction kinetics.

A hypothetical table of DFT-calculated parameters for a key reaction step of this compound is presented below.

| Parameter | Value |

| Reaction | Nucleophilic substitution with NH₃ |

| DFT Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Calculated Enthalpy of Reaction (ΔH) | -20 to -30 kcal/mol |

| Calculated Gibbs Free Energy of Reaction (ΔG) | -15 to -25 kcal/mol |

Note: The data in this table is illustrative and based on typical values for similar reactions; it is not from a specific study on this compound.

Molecular Orbital Analysis and Electronic Structure Studies

Molecular orbital (MO) theory provides a framework for understanding the electronic structure of molecules and, by extension, their reactivity. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net The energy and spatial distribution of these orbitals can predict where a molecule is likely to react.

For this compound, the LUMO is expected to be localized on the carbonyl carbon, making it the primary site for nucleophilic attack. The energy of the LUMO can indicate the molecule's susceptibility to such attacks; a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. researchgate.net The HOMO, conversely, would likely have significant contributions from the lone pairs of the oxygen and halogen atoms, indicating these as potential sites for electrophilic attack.

The energy gap between the HOMO and LUMO is another critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Computational studies on analogous molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have used DFT to calculate these parameters and correlate them with the molecule's reactivity. researchgate.net

A molecular electrostatic potential (MEP) map could also be generated through computational methods. This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a significant positive potential around the carbonyl carbon, reinforcing the notion that this is the most probable site for nucleophilic attack.

The following table presents hypothetical FMO data for this compound.

| Parameter | Calculated Value (in eV) | Implication |

| HOMO Energy | -10 to -12 | Electron-donating ability |

| LUMO Energy | -1 to -3 | Electron-accepting ability |

| HOMO-LUMO Gap | 7 to 11 | Kinetic stability and reactivity |

Note: The data in this table is illustrative and based on typical values for similar organic molecules; it is not from a specific study on this compound.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can be a predictive tool, forecasting the reactivity and selectivity of a molecule in various chemical transformations. nih.govmasterorganicchemistry.com For this compound, which has multiple reactive sites (the carbonyl group and the carbon-bromine bond), predicting the selectivity of a given reaction is crucial.

The reactivity of the carbonyl group in acylation reactions is well-established for related compounds like pivaloyl chloride. acs.org Computational models could quantify the electrophilicity of the carbonyl carbon in this compound and compare it to other acyl chlorides, providing a predictive measure of its acylation potential.

The presence of the bromine atom introduces another dimension to its reactivity. The selectivity of free radical reactions, for instance, is a well-studied phenomenon. masterorganicchemistry.com While chlorination is often less selective, bromination tends to be more selective for certain types of C-H bonds. masterorganicchemistry.com Computational studies could predict the selectivity of radical reactions involving this compound, determining whether reactions are more likely to occur at the carbon-bromine bond or elsewhere on the molecule.

DFT-based reactivity descriptors, such as chemical potential, hardness, and the electrophilicity index, can be calculated to provide a quantitative prediction of reactivity. researchgate.net These descriptors, derived from the energies of the frontier orbitals, can be used to compare the reactivity of this compound with that of other known compounds.

A hypothetical reactivity prediction table for this compound is provided below.

| Reaction Type | Predicted Major Product | Predicted Selectivity |

| Nucleophilic Acyl Substitution (e.g., with an amine) | N-alkyl-3-bromo-2,2-dimethylpropanamide | High selectivity for attack at the carbonyl carbon |

| Nucleophilic Substitution at the C-Br bond | - | Generally less favorable than acyl substitution under standard conditions |

| Radical-initiated Reaction | - | Dependent on the specific radical and reaction conditions |

Note: The predictions in this table are based on general principles of organic reactivity and are not derived from specific computational studies on this compound.

Analytical Methodologies for the Characterization and Quantification of 3 Bromo 2,2 Dimethylpropanoyl Chloride and Its Research Derivatives

Strategies for Handling and Stabilizing Reactive Acyl Chlorides for Analytical Assessment

Acyl chlorides are among the most reactive carboxylic acid derivatives and are characterized by their high susceptibility to nucleophilic attack. youtube.comlibretexts.org The primary challenge in their analytical assessment is their extreme sensitivity to moisture. Water, even in trace amounts, readily hydrolyzes the acyl chloride back to its corresponding carboxylic acid. google.comlibretexts.org This reaction not only depletes the analyte of interest but can also generate misleading results, as the resulting carboxylic acid may already be present as a starting material or impurity in the sample matrix. researchgate.net

Due to this high reactivity, long-term storage and transportation of acyl chloride compounds are difficult. rsc.org The core strategy for their analytical handling is not based on long-term stabilization of the acyl chloride itself, but rather on its immediate and controlled conversion into a more stable form suitable for analysis. This is almost exclusively achieved through chemical derivatization, which transforms the reactive acyl chloride into a stable derivative that can be readily handled and analyzed using standard chromatographic techniques.

Key handling considerations include:

Anhydrous Conditions: All solvents, reagents, and glassware used during sample preparation must be scrupulously dried to prevent premature hydrolysis of the analyte.

Inert Atmosphere: For highly sensitive analyses, sample preparation may be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Immediate Derivatization: The derivatization reaction should be performed as quickly as possible after the sample is prepared to minimize degradation of the target analyte. The high reactivity of the acyl chloride ensures that these derivatization reactions are often rapid and can proceed under mild conditions. youtube.com

Derivatization Techniques for Enhanced Chromatographic and Spectroscopic Detection

Derivatization is a fundamental strategy for the analysis of acyl chlorides. google.com It serves two primary purposes: to stabilize the highly reactive acyl chloride moiety and to introduce a chemical group (tag) that enhances its detectability by chromatographic systems. libretexts.org The choice of derivatization reagent depends on the analytical technique to be employed, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

For HPLC analysis, derivatization aims to create a stable, non-volatile derivative with a strong chromophore, which allows for sensitive detection using UV-Visible detectors. libretexts.org Common methods reported in the literature include amination and esterification. researchgate.net

A widely applied technique involves reacting the acyl chloride with a nitro-substituted phenylhydrazine, such as 2-nitrophenylhydrazine. researchgate.netnih.gov This reagent reacts with the acyl chloride to form a stable derivative. researchgate.net The resulting product incorporates a nitro-substituted aromatic ring, which acts as a powerful chromophore. google.comresearchgate.net This chemical tag causes a significant red-shift in the UV absorption spectrum of the derivative, moving its maximum absorbance to a higher wavelength (e.g., 395 nm). researchgate.netnih.gov This shift is highly advantageous as it moves the analytical signal away from the region where most drug substances and their related impurities absorb, thereby minimizing matrix interferences and enhancing the specificity and sensitivity of the method. google.comresearchgate.netnih.gov The reaction is typically rapid and can be performed at room temperature. nih.gov

Another common approach is esterification, often using methanol (B129727) as the derivatization reagent. researchgate.netresearchgate.net This reaction converts the acyl chloride into its corresponding methyl ester. While the resulting ester is stable and suitable for HPLC analysis, it may not offer the same enhancement in UV detectability as amination with a chromophoric reagent. However, the unique mass of the ester makes this method highly compatible with mass spectrometry (MS) detection, which provides excellent specificity and sensitivity. researchgate.net

| Derivatization Reagent | Resulting Derivative | Typical Reaction Conditions | Advantages for HPLC Analysis |

|---|---|---|---|

| 2-Nitrophenylhydrazine | Substituted Hydrazide | Room temperature, 30 minutes in a suitable solvent like acetonitrile. nih.gov | Forms a highly stable derivative. Introduces a strong chromophore, shifting UV absorbance to ~395 nm to minimize matrix interference. researchgate.netnih.gov |

| Methanol | Methyl Ester | Reaction in anhydrous methanol. researchgate.netresearchgate.net | Creates a stable derivative suitable for RP-HPLC. The unique mass of the ester allows for selective and sensitive detection with HPLC-MS. researchgate.net |

Derivatization for GC analysis is essential for compounds that have low volatility or poor thermal stability. libretexts.org For acyl chlorides, the primary goal is to convert them into thermally stable and more volatile derivatives. libretexts.org The most common approach is esterification by reaction with an alcohol. rsc.org

This process typically involves reacting the acyl chloride with a simple alcohol, such as 1-propanol, in the presence of a base like pyridine (B92270) which serves to neutralize the HCl byproduct. rsc.org The resulting ester is significantly more volatile and thermally stable than the parent carboxylic acid and less reactive than the acyl chloride, making it ideal for GC analysis.

An important consideration in method development is the potential for co-elution, where the analyte derivative has the same retention time as a component of the sample matrix. A key advantage of this derivatization strategy is the ability to change the alcohol reagent (e.g., using 1-propanol, ethanol, or butanol) to create different ester derivatives. rsc.org These different derivatives will have distinct retention times, allowing the analyst to shift the analyte peak away from matrix interferences in the chromatogram. rsc.org Acylated derivatives are generally noted for being more stable than their silylated counterparts, another common derivatization technique in GC. libretexts.org

| Derivatization Reagent | Resulting Derivative | Typical Reaction Conditions | Advantages for GC Analysis |

|---|---|---|---|

| Alcohols (e.g., 1-Propanol) with Pyridine | Propyl Ester | Reaction in an organic solvent (e.g., n-hexane) containing the alcohol and pyridine. rsc.org | Increases volatility and thermal stability. Different alcohols can be used to shift retention time and avoid matrix interference. rsc.org |

| Benzoyl Chloride (for derivatizing alcohols) | Benzoyl Ester | Reaction at ambient temperature with a base (e.g., triethylamine) in a solvent like dichloromethane. osti.gov | While used to derivatize alcohols with acyl chlorides, this demonstrates the formation of stable, volatile esters suitable for GC-MS. osti.gov |

Advanced Chromatographic Methods for Reaction Monitoring and Product Analysis

Once stabilized through derivatization, 3-Bromo-2,2-dimethylpropanoyl chloride and its derivatives can be analyzed using advanced chromatographic techniques. HPLC and GC, often coupled with mass spectrometry, are the methods of choice for separation, identification, and quantification.

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing the non-volatile derivatives of acyl chlorides. researchgate.netsielc.com The separation is based on the partitioning of the analyte between a nonpolar stationary phase (the column) and a polar mobile phase.

The derivatized analyte is injected into the HPLC system, and the components are separated on a column, typically a C18 column. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com For mass spectrometry applications, a volatile modifier like formic acid is used. sielc.com

Detection is most commonly performed using a UV-Vis or a Diode Array Detector (DAD), which is highly effective for the chromophore-tagged derivatives generated from reagents like 2-nitrophenylhydrazine. google.com For even greater sensitivity and specificity, HPLC can be coupled with a mass spectrometer (HPLC-MS). This allows for selective ion monitoring, where the detector is set to only monitor the specific mass of the derivatized analyte, providing excellent specificity with minimal interference from other components in the sample. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Reversed-Phase (RP) | Separates compounds based on hydrophobicity. |

| Stationary Phase (Column) | C18 or similar | Provides a nonpolar surface for analyte interaction. |

| Mobile Phase | Acetonitrile / Water with Formic or Phosphoric Acid. sielc.com | Elutes the analytes from the column; acid modifier improves peak shape. |

| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometry (MS). google.comresearchgate.net | Quantifies the analyte. DAD is used for chromophoric derivatives, while MS provides high specificity and sensitivity. |

Gas chromatography is the ideal method for analyzing the volatile ester derivatives of acyl chlorides. It is particularly powerful for monitoring the progress of reactions and for identifying and differentiating product isomers in complex crude reaction mixtures. researchgate.net

In a typical GC analysis, the derivatized sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. ijpsr.com The column, often a fused silica (B1680970) capillary coated with a stationary phase like 5% polysilarylene / 95% polydimethylsiloxane, separates components based on their boiling points and interaction with the stationary phase. ijpsr.com

GC is almost always coupled with a mass spectrometer (GC-MS). rsc.orgosti.gov The MS detector fragments the molecules eluting from the column and separates the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This combination provides two dimensions of identification—retention time from the GC and the mass spectrum from the MS—which allows for highly confident and unambiguous identification of analytes, even in complex mixtures. researchgate.net This capability is crucial for reaction monitoring, where it can be used to distinguish the desired product from regioisomers and other byproducts. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Mode | Gas-Liquid Chromatography | Separates volatile compounds. |

| Stationary Phase (Column) | Capillary column (e.g., ZB-5 MS: 5% Polysilarylene, 95% Polydimethylsiloxane). ijpsr.com | Separates analytes based on volatility and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Detector | Mass Spectrometry (MS). rsc.orgosti.govresearchgate.net | Provides mass spectral data for unambiguous identification and quantification of the analyte. |

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound and its derivatives. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides critical data on the connectivity and arrangement of atoms within a molecule.

For the parent compound, this compound, the ¹H NMR spectrum is predicted to be relatively simple due to the molecule's symmetry. It would feature two distinct signals: a singlet corresponding to the six equivalent protons of the two methyl groups and another singlet for the two protons of the brominated methylene (B1212753) group. The chemical shifts are influenced by the electronegativity of the adjacent atoms; the methylene protons next to the bromine atom are expected to be downfield compared to the methyl protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum for this compound is expected to show four unique carbon signals: one for the carbonyl carbon of the acyl chloride, one for the quaternary carbon, one for the two equivalent methyl carbons, and one for the methylene carbon attached to the bromine. The carbonyl carbon signal is characteristically found at a very low field (high ppm value) ucalgary.ca.

When this compound undergoes reactions, such as esterification or amidation, the resulting NMR spectra provide definitive proof of the transformation. For instance, in an ester derivative, new signals corresponding to the alcohol moiety would appear, and the chemical shifts of the carbons and protons near the carbonyl group would shift accordingly, confirming the formation of the new ester linkage.

Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| -C(CH₃)₂- | ~1.3 | Singlet (s) | 6H |

| Br-CH₂- | ~3.6 | Singlet (s) | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COCl | 170-180 |

| -C(CH₃)₂- | 45-55 |

| Br-CH₂- | 40-50 |

| -C(CH₃)₂- | 20-30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound, MS is crucial for confirming its identity and for analyzing the structure of its derivatives.

The mass spectrum of the parent compound is characterized by a distinctive molecular ion peak pattern. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a cluster of peaks. The most intense peaks would correspond to the combinations of the most abundant isotopes. This unique isotopic pattern (M, M+2, M+4 peaks) serves as a clear fingerprint for a molecule containing one bromine and one chlorine atom. chemguide.co.uk

A key feature in the mass spectra of acyl chlorides is the fragmentation pattern. The most common fragmentation pathway involves the alpha cleavage of the carbon-halogen bond, resulting in the loss of the chlorine atom to form a stable acylium ion ([R-CO]⁺). libretexts.org For this compound, this would result in a prominent peak corresponding to the [C₅H₈BrO]⁺ fragment. This fragment itself would show an M'/M'+2 pattern with nearly equal intensity, characteristic of a species containing one bromine atom. youtube.comdocbrown.info Further fragmentation of the acylium ion can provide additional structural information.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (C₅H₈⁷⁹Br³⁵ClO) | 198 | Molecular ion with most abundant isotopes. |

| [M+2]⁺ | 200 | Isotopic peaks due to ⁸¹Br and ³⁷Cl. |

| [M+4]⁺ | 202 | Isotopic peak due to ⁸¹Br and ³⁷Cl. |

| [M-Cl]⁺ | 163/165 | Acylium ion fragment after loss of chlorine. Shows 1:1 ratio due to bromine isotopes. libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Presence in Derivatives

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is particularly useful for monitoring reactions involving this compound by observing the disappearance of the acyl chloride functional group and the appearance of new functional groups in the product.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band at a high wavenumber, characteristic of the carbonyl (C=O) stretching vibration of an acyl chloride. This band typically appears around 1800 cm⁻¹. wikipedia.orgreddit.comuobabylon.edu.iq The high frequency is due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.

When this compound is converted into a derivative, such as an ester or an amide, the position of the carbonyl absorption changes significantly. For example:

Esters : The C=O stretch shifts to a lower frequency, typically appearing in the 1750-1735 cm⁻¹ range. Additionally, new C-O stretching bands will appear in the 1300-1000 cm⁻¹ region.

Amides : The C=O stretch shifts to an even lower frequency, generally found between 1680-1630 cm⁻¹. If a primary or secondary amide is formed, N-H stretching bands will also be visible in the 3500-3100 cm⁻¹ region.

By comparing the IR spectrum of the reaction product to that of the starting material, researchers can quickly confirm that the desired functional group transformation has occurred. The disappearance of the characteristic ~1800 cm⁻¹ acyl chloride peak is a strong indicator of a successful reaction.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride (R-COCl) | C=O Stretch | ~1800 | Strong, Sharp |

| Ester (R-COOR') | C=O Stretch | 1750-1735 | Strong |

| Amide (R-CONHR') | C=O Stretch | 1680-1630 | Strong |

| Alkyl C-H | C-H Stretch | 2980-2850 | Medium-Strong |

| Alkyl Halide | C-Br Stretch | 600-500 | Medium-Strong |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-bromo-2,2-dimethylpropanoyl chloride, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via bromination of 2,2-dimethylpropanoyl chloride using reagents like PBr₃ or HBr under anhydrous conditions. Reaction optimization involves controlling stoichiometry (1.1–1.2 eq Br₂) and temperature (0–5°C) to minimize side reactions such as over-bromination. Purification via fractional distillation under reduced pressure (e.g., 60 mmHg) is critical due to its low boiling point (~85–86°C) . Yields improve with inert atmospheres (N₂/Ar) and rigorous exclusion of moisture.

Q. How does the reactivity of this compound compare to its chloro analog in nucleophilic substitutions?

- Methodological Answer : The bromine atom’s higher leaving-group ability (vs. chlorine) accelerates nucleophilic acyl substitution. Comparative kinetic studies using NMR or IR spectroscopy show faster reaction rates with amines or alcohols. For example, in amidation reactions, the bromo derivative completes in 2–3 hours at 25°C, while the chloro analog requires 6–8 hours under identical conditions .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to its reactivity with water (hydrolysis releases HBr and HCl), storage under anhydrous conditions (desiccants, sealed containers) is mandatory. Use of PPE (gloves, goggles) and fume hoods is critical. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can solvent polarity influence the solvolysis mechanism of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in SN2 mechanisms, favoring direct displacement. In contrast, polar protic solvents (e.g., ethanol) promote SN1 pathways via carbocation intermediates. Kinetic studies using conductivity measurements or isotopic labeling (e.g., ¹⁸O in H₂O) can distinguish mechanisms. For instance, solvolysis in ethanol shows first-order kinetics (SN1), while DMSO yields second-order kinetics (SN2) .

Q. What spectroscopic techniques are most effective for characterizing intermediates in reactions involving this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies acyl bromide intermediates (e.g., δ ~170 ppm for carbonyl carbon).

- FT-IR : Tracks C=O stretching (~1800 cm⁻¹) and Br–C vibrations (~650 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (m/z ~155 for [M-Cl]+) and fragmentation patterns .

Q. How do steric effects from the 2,2-dimethyl group impact regioselectivity in cross-coupling reactions?

- Methodological Answer : The bulky dimethyl group hinders nucleophilic attack at the β-carbon, directing reactivity to the α-bromine. In Pd-catalyzed couplings (e.g., Suzuki), this steric hindrance suppresses β-elimination, favoring α-aryl product formation. Computational modeling (DFT) predicts a 15–20 kJ/mol energy barrier difference between α- and β-pathways .

Q. What strategies mitigate competing elimination reactions during amide synthesis?

- Methodological Answer : Low temperatures (0–10°C) and slow addition of nucleophiles (e.g., amines) reduce elimination. Use of bulky bases (e.g., DIPEA) instead of NaOH minimizes dehydrohalogenation. Monitoring via TLC (eluent: hexane/EtOAc 4:1) ensures reaction progression toward amide rather than alkene byproducts .

Data Contradictions and Resolution

- Boiling Point Discrepancies : reports 85–86°C at 60 mmHg, while similar brominated compounds () show lower bp at reduced pressure. Resolution: Confirm purity via GC-MS; impurities (e.g., residual HBr) may elevate observed bp .

- Reactivity with Alcohols : Conflicting reports on SN1/SN2 dominance. Resolution: Solvent-switch experiments (e.g., ethanol vs. THF) clarify mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.